

Application Notes and Protocols for Assessing Iprodione Resistance in Fungal Isolates

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Compound of Interest

Compound Name:	Iprodione
Cat. No.:	B1672158

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Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed methodologies for assessing resistance to the dicarboximide fungicide **iprodione** in various fungal isolates. The protocols cover phenotypic assays based on mycelial growth and spore germination, as well as molecular methods for identifying genetic markers of resistance.

Introduction to Iprodione Resistance

Iprodione is a contact fungicide widely used to control a broad spectrum of fungal diseases in crops.^[1] However, the repeated use of **iprodione** has led to the development of resistance in several fungal pathogens, such as *Botrytis cinerea* and *Sclerotinia homoeocarpa*.^{[2][3]} Resistance to **iprodione** is often associated with mutations in the *bos1* gene (also known as *Shos1* in *S. homoeocarpa*), which encodes a Group III histidine kinase involved in the high- osmolarity glycerol (HOG) signaling pathway that regulates osmotic stress responses.^{[2][3][4]} ^[5] Understanding and monitoring **iprodione** resistance is crucial for effective disease management and the development of new antifungal agents.

Phenotypic Assays for Iprodione Resistance

Phenotypic assays are fundamental for determining the level of fungicide resistance in a fungal isolate by observing its growth in the presence of the fungicide.

Mycelial Growth Inhibition Assay

This assay assesses the effect of **iprodione** on the vegetative growth of the fungus. The effective concentration that inhibits 50% of mycelial growth (EC50) is a key quantitative measure of resistance.

Experimental Protocol:

- Media Preparation: Prepare potato dextrose agar (PDA) or a similar suitable growth medium. After autoclaving and cooling to approximately 50°C, amend the medium with various concentrations of **iprodione**.^[6] A stock solution of **iprodione** can be prepared in a suitable solvent (e.g., ethanol or acetone) and then serially diluted. Final concentrations may range from 0.1 to 100 µg/mL, depending on the expected sensitivity of the fungal species.^{[6][7]} A control set of plates without **iprodione** should also be prepared.
- Inoculation: From the edge of an actively growing fungal culture, take a mycelial plug (typically 5 mm in diameter) and place it in the center of the **iprodione**-amended and control PDA plates.^{[6][8]}
- Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.^[6]
- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the plate.^[8]
- Data Analysis: Calculate the percentage of mycelial growth inhibition (MGI) for each **iprodione** concentration using the following formula: $MGI (\%) = [(dc - dt) / dc] \times 100$ Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
- EC50 Determination: Plot the MGI (%) against the logarithm of the **iprodione** concentration and use probit analysis or non-linear regression to determine the EC50 value.

Data Presentation:

Fungal Species	Iprodione Concentration ($\mu\text{g/mL}$) for Discriminatory Dose	Reference
Botrytis cinerea	5	[9]
Botrytis cinerea	10	[10]
Penicillium spp.	10	[5]

Fungal Species	Reported EC50 Values for Iprodione ($\mu\text{g/mL}$)	Resistance Level	Reference
Botrytis squamosa	≥ 3.98	Insensitive	[11]
Sclerotinia sclerotiorum	0.11 - 0.72 (for procymidone, a related dicarboximide)	Sensitive	[12]
Microdochium nivale	193.031	Ineffective	[13]
Botrytis cinerea	< 0.1 (for fludioxonil, which has cross- resistance)	Sensitive	[7]
Monilinia fructicola	44.75	Low inhibitory activity against spore germination	[14]

Mycelial Growth Inhibition Assay Workflow



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Caption: Workflow for the mycelial growth inhibition assay.

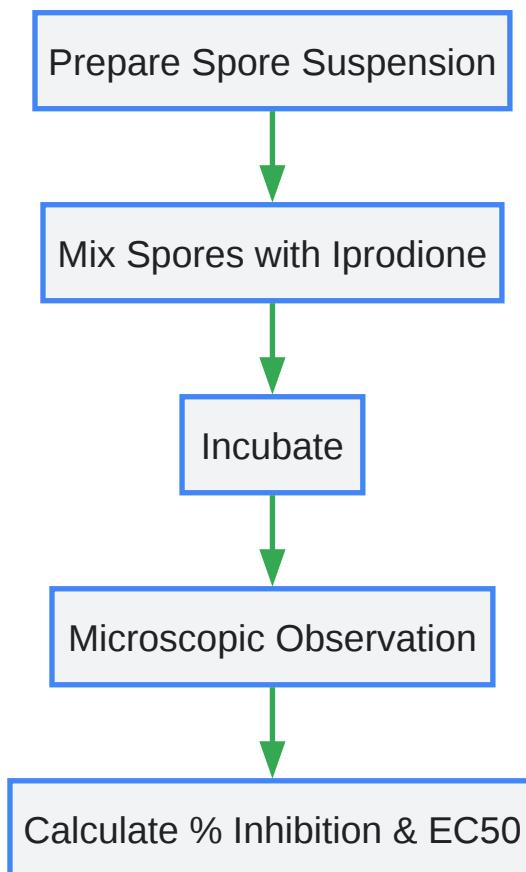
Spore Germination Assay

This method evaluates the impact of **iprodione** on the germination of fungal spores, which is a critical stage in the fungal life cycle for initiating infection.[15][16]

Experimental Protocol:

- Spore Suspension Preparation: Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 20).[5] Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a desired level (e.g., 1×10^5 spores/mL) using a hemocytometer.
- Assay Setup: In a multi-well microtiter plate or on glass slides, mix the spore suspension with various concentrations of **iprodione**.[17] Include a control with no fungicide.
- Incubation: Incubate the plates or slides in a humid chamber at an appropriate temperature (e.g., 25°C) for a period sufficient for germination to occur in the control (typically 4-24 hours).[6][17]
- Data Collection: Using a microscope, observe at least 100 spores per replicate and determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
- Data Analysis: Calculate the percentage of germination inhibition for each **iprodione** concentration relative to the control. Determine the EC50 value for germination inhibition as described for the mycelial growth assay.

Spore Germination Assay Workflow



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Caption: Workflow for the spore germination assay.

Molecular Methods for Resistance Assessment

Molecular techniques offer rapid and specific detection of genetic mutations associated with **iprodione** resistance, providing valuable information for resistance monitoring programs.[18]

DNA Extraction from Fungal Isolates

A reliable DNA extraction protocol is the first step for any molecular analysis.

Experimental Protocol (Modified from various sources):[19][20][21][22]

- Fungal Culture: Grow the fungal isolate in potato dextrose broth (PDB) or on PDA plates.
- Mycelium Harvest: Scrape the mycelium from the agar surface or harvest by filtration from the liquid culture.

- Cell Lysis: Freeze the mycelium with liquid nitrogen and grind it to a fine powder using a mortar and pestle.[20][21] Resuspend the powder in a CTAB extraction buffer.
- Protein and Debris Removal: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and centrifuge to separate the phases.[20] Collect the upper aqueous phase.
- DNA Precipitation: Precipitate the DNA from the aqueous phase by adding an equal volume of cold isopropanol.[20]
- DNA Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer or sterile water.[19]

PCR-Based Detection of Resistance Mutations

Polymerase Chain Reaction (PCR) followed by DNA sequencing is a common method to identify mutations in the *bos1* gene that confer **iprodione** resistance.

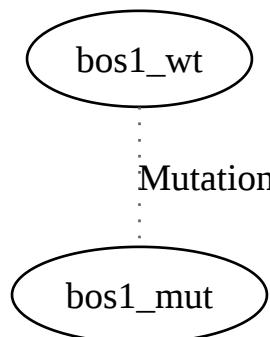
Experimental Protocol:

- Primer Design: Design primers to amplify the entire or specific regions of the *bos1* gene known to harbor resistance mutations. Primers have been previously published for *B. cinerea*.[3]
- PCR Amplification: Perform PCR using the extracted fungal DNA as a template. A typical PCR reaction includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.[19][23]
 - Thermocycling conditions (example):[24]
 - Initial denaturation: 95°C for 3 minutes
 - 35-40 cycles of:
 - Denaturation: 95°C for 30-60 seconds
 - Annealing: 55-60°C for 30-60 seconds
 - Extension: 72°C for 1-2 minutes

- Final extension: 72°C for 5-10 minutes
- PCR Product Purification and Sequencing: Purify the PCR product to remove primers and dNTPs. Sequence the purified product using a commercial sequencing service.
- Sequence Analysis: Align the obtained sequence with a wild-type (sensitive) *bos1* gene sequence to identify any nucleotide changes that result in amino acid substitutions.

Key Mutations in the *bos1* Gene Associated with **Iprodione** Resistance:

Fungal Species	Amino Acid Substitution	Resistance Level	Reference
Botrytis cinerea	I365S or I365N	Low Resistance	[25]
Botrytis cinerea	Q369P and N373S	Moderate Resistance	[25]
Sclerotinia homoeocarpa	I366N	Dicarboximide Resistance	[4]



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